molecular formula C13H11FN2O3 B2594153 methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate CAS No. 1172491-38-1

methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate

Cat. No.: B2594153
CAS No.: 1172491-38-1
M. Wt: 262.24
InChI Key: OSCIFRALFOUFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a pyrimidinone-based ester with the molecular formula C₁₃H₁₁FN₂O₃ and a molecular weight of 262.24 g/mol . Its structure features a pyrimidinone ring substituted at the 4-position with a 4-fluorophenyl group and an acetoxy methyl ester moiety at the 1-position. Key identifiers include the ChemSpider ID 20949624 and MDL number MFCD07799365 .

Properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-13(18)7-16-8-15-11(6-12(16)17)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIFRALFOUFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the pyrimidinone ring. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidinone ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted pyrimidinones.

Scientific Research Applications

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group and pyrimidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate with analogous pyrimidinone and pyridazinone esters, focusing on structural variations, physicochemical properties, and implied pharmacological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₃H₁₁FN₂O₃ 262.24 4-fluorophenyl, methyl ester Fluorine enhances electronegativity and lipophilicity.
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid C₁₃H₁₂N₂O₄ 260.25 4-methoxyphenyl, carboxylic acid Methoxy group increases electron density; acidic functional group.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₂S₂ 284.39 Thietane-3-yloxy, thioether, ethyl ester Sulfur atoms may improve metabolic stability.
Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate C₁₅H₁₁F₃N₃O₆ 386.26 Nitro, trifluoromethyl, phenoxy methyl ester Strong electron-withdrawing groups (NO₂, CF₃) enhance reactivity.
Tert-butyl 2-(5-bromo-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetate C₁₂H₁₇BrN₂O₃S 333.24 Bromo, methylthio, tert-butyl ester Bulky tert-butyl group increases steric hindrance.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The 4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronegativity, which may enhance membrane permeability and target binding compared to the 4-methoxyphenyl analog . The trifluoromethyl and nitro groups in the compound from introduce strong electron-withdrawing effects, which might improve binding to electron-deficient enzyme active sites but could also increase metabolic susceptibility.

Ester Group Variations

  • The methyl ester in the target compound is less lipophilic than the ethyl or tert-butyl esters in and , respectively. This may influence pharmacokinetics, as smaller esters are typically more prone to hydrolysis but offer better solubility.

Heteroatom Modifications The thioether linkage in and methylthio group in could confer resistance to oxidative degradation compared to oxygen-based analogs. Sulfur-containing moieties are also known to participate in unique non-covalent interactions (e.g., sulfur-π) with protein targets .

The presence of fluorine might necessitate specialized reagents (e.g., fluorinated aryl boronic acids) for Suzuki-Miyaura coupling .

Research Findings and Implications

  • Docking Studies : Although direct docking data for the target compound is unavailable, Glide docking methods (as described in ) suggest that substituents like fluorine and trifluoromethyl could enhance binding affinity in hydrophobic enzyme pockets. For example, the 4-fluorophenyl group may engage in halogen bonding with backbone carbonyls .
  • ADMET Considerations : The methyl ester’s smaller size may result in faster clearance compared to bulkier esters (e.g., tert-butyl in ), but this could be advantageous for prodrug designs requiring rapid hydrolysis in vivo.

Biological Activity

Methyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H12FN2O3
  • Molecular Weight : 250.25 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine core substituted with a fluorophenyl group and a methyl ester functional group, which may enhance its biological activity and solubility .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity .

Anticancer Properties

The compound has shown potential as an anticancer agent. Notably, it appears to inhibit specific kinases involved in cancer progression, which could lead to reduced proliferation and survival of cancer cells. Studies have indicated that this compound may interfere with pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various biological macromolecules, including enzymes and receptors. Its structural characteristics allow it to bind effectively to targets involved in nucleotide metabolism and signal transduction pathways relevant to cancer .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives, which may provide insights into its unique properties. The fluorinated phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Compound Name Molecular Formula Biological Activity
This compoundC13H12FN2O3Antimicrobial, Anticancer
Compound AC12H10F2N2O2Anticancer
Compound BC14H15FN2O3Antimicrobial

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated substantial inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Efficacy Study : A recent study assessed the compound's effect on cancer cell lines derived from breast cancer patients. The results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer therapeutic .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits key enzymes involved in nucleotide synthesis, which is critical for DNA replication in rapidly dividing cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.